Sodium sulfosalicylate

Description

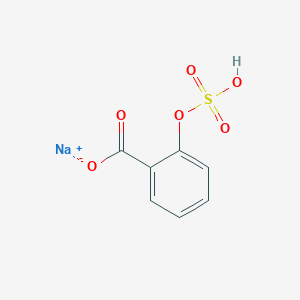

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H5NaO6S |

|---|---|

Molecular Weight |

240.17 g/mol |

IUPAC Name |

sodium;2-sulfooxybenzoate |

InChI |

InChI=1S/C7H6O6S.Na/c8-7(9)5-3-1-2-4-6(5)13-14(10,11)12;/h1-4H,(H,8,9)(H,10,11,12);/q;+1/p-1 |

InChI Key |

PCTXBFQNMDKOSP-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C(=C1)C(=O)[O-])OS(=O)(=O)O.[Na+] |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])OS(=O)(=O)O.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and purification methods for sodium sulfosalicylate dihydrate.

An In-depth Technical Guide to the Synthesis and Purification of Sodium Sulfosalicylate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound dihydrate. It includes detailed experimental protocols, quantitative data, and process visualizations to aid researchers in the preparation of this versatile compound.

Introduction

This compound dihydrate is a chemical compound widely used in clinical and biochemical laboratories, primarily for the precipitation and determination of proteins in biological fluids like urine.[1][2] Its ability to denature and precipitate proteins makes it a valuable reagent for diagnosing kidney disorders.[1] The compound also finds applications in analytical chemistry for the detection and quantification of certain metal ions and as a metal chelating agent in various industrial processes.[1][3] This guide details the common laboratory-scale synthesis and purification procedures to obtain high-purity this compound dihydrate.

Synthesis of this compound Dihydrate

The primary method for synthesizing this compound is through the sulfonation of salicylic (B10762653) acid, followed by neutralization with a sodium base.[1] This two-step process is reliable and can be performed using standard laboratory equipment.

Reaction Scheme

The synthesis involves two main reactions:

-

Sulfonation: Salicylic acid reacts with concentrated sulfuric acid to form 5-sulfosalicylic acid.

-

Neutralization: The resulting 5-sulfosalicylic acid is neutralized with sodium hydroxide (B78521) to produce this compound. The dihydrate form is obtained upon crystallization from an aqueous solution.

Experimental Protocol: Synthesis

Materials:

-

Salicylic acid

-

Concentrated sulfuric acid (96%)

-

Sodium hydroxide

-

Deionized water

-

Ethanol (optional solvent)[1]

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Beakers

-

pH meter or pH indicator strips

-

Ice bath

Procedure:

-

In a round-bottom flask, carefully add salicylic acid to concentrated sulfuric acid with stirring. The reaction is exothermic and should be controlled.

-

Heat the mixture to a temperature of 80–100°C for several hours to ensure the completion of the sulfonation reaction.[1]

-

After cooling the reaction mixture to room temperature, slowly and carefully pour it into a beaker containing ice-cold deionized water. This will precipitate the crude 5-sulfosalicylic acid.

-

Dissolve the crude 5-sulfosalicylic acid in a minimum amount of hot deionized water.

-

Slowly add a concentrated solution of sodium hydroxide to the 5-sulfosalicylic acid solution until the pH reaches approximately 7. This neutralization step forms the sodium salt.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the crystallization of this compound dihydrate.

-

Collect the resulting crystals by vacuum filtration and wash them with a small amount of cold deionized water.

-

The collected crude product can then be further purified.

Synthesis Workflow

Caption: Workflow diagram for the synthesis of this compound dihydrate.

Purification of this compound Dihydrate

Purification is a critical step to remove unreacted starting materials and by-products. The most common and effective method for purifying solid organic compounds like this compound dihydrate is recrystallization.[4][5][6]

Purification Method: Recrystallization

Recrystallization is based on the principle that the solubility of most solids increases with temperature.[5] An impure compound is dissolved in a hot solvent to form a saturated solution, which is then cooled to allow the pure compound to crystallize while impurities remain in the solution.[5][6]

Experimental Protocol: Purification

Materials:

-

Crude this compound dihydrate

-

Deionized water (as the solvent)

-

Activated carbon (optional, for removing colored impurities)

Equipment:

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter flask (for vacuum filtration)

-

Filter paper

-

Ice bath

-

Drying oven

Procedure:

-

Place the crude this compound dihydrate in an Erlenmeyer flask.

-

Add a minimum amount of hot deionized water to dissolve the solid completely. The goal is to create a saturated solution at an elevated temperature.[4]

-

If the solution has a noticeable color, add a small amount of activated carbon and briefly boil the solution to adsorb the colored impurities.[4]

-

If activated carbon was used, perform a hot gravity filtration to remove it.

-

Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4]

-

Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.

-

Collect the purified crystals using vacuum filtration.[5]

-

Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

-

Dry the purified crystals in a drying oven at a moderate temperature or in a desiccator to obtain the final product. The product should be stored in a well-closed container, protected from light.[3]

Purification Workflow

Caption: Workflow diagram for the purification by recrystallization.

Data Presentation

The following tables summarize key quantitative data related to this compound dihydrate.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₉NaO₈S | [] |

| Molecular Weight | 276.20 g/mol | [][8] |

| Appearance | White to off-white crystalline powder | [8][9] |

| Solubility in Water | 100 mg/mL | [3] |

| Storage Temperature | Room Temperature, 2-8°C (sealed) | [8][9] |

Table 2: Purity and Assay Specifications

| Parameter | Specification | Analytical Method | Reference |

| Assay | ≥ 99.5% | Titration | [8] |

| Purity (Typical) | 95% - 99% | Not specified | [][10] |

| Purity Validation | Conforms to standard | HPLC (Methanol:Water 70:30 v/v, UV at 254 nm) | [1] |

| Structural Confirmation | Conforms to structure | FTIR (Sulfonate group at ~1040 cm⁻¹), XRD | [1] |

Characterization Methods

To ensure the quality and identity of the synthesized compound, several analytical techniques are employed:

-

High-Performance Liquid Chromatography (HPLC): This is a key method for assessing the purity of the final product by separating it from any residual starting materials or by-products.[1][3]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to confirm the presence of key functional groups in the molecule, such as the sulfonate group, which has a characteristic absorption band around 1040 cm⁻¹.[1]

-

X-ray Diffraction (XRD): XRD analysis can be used to confirm the crystalline structure of the dihydrate form of this compound.[1]

-

Titration: An acid-base titration can be used to determine the assay or the overall percentage purity of the synthesized compound.[8]

References

- 1. This compound|Research Grade|RUO [benchchem.com]

- 2. This compound dihydrate [myskinrecipes.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Home Page [chem.ualberta.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mt.com [mt.com]

- 8. 1300-61-4・this compound Dihydrate・195-09762・199-09765[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 9. This compound DIHYDRATE | 1300-61-4 [chemicalbook.com]

- 10. This compound | 1300-64-1 [chemicalbook.com]

The Solubility of Sodium Sulfosalicylate: A Technical Guide for Researchers

An in-depth exploration of the solubility characteristics of sodium sulfosalicylate in various solvent systems, complete with experimental protocols and relevant biological pathway interactions, designed for researchers, scientists, and professionals in drug development.

Introduction

This compound (also known as sodium 5-sulfosalicylate) is a versatile compound utilized in a range of scientific and industrial applications. In the realm of life sciences, it is recognized for its protein precipitation capabilities, making it a valuable reagent in clinical chemistry for the analysis of proteins in biological fluids. Furthermore, its anti-inflammatory properties, largely attributed to its salicylate (B1505791) moiety, have positioned it as a compound of interest in pharmacological research. For professionals in drug development, understanding the solubility of this compound is paramount for formulation, delivery, and in vitro assay design. This technical guide provides a consolidated overview of the available solubility data for this compound in various solvents, details the methodologies for its determination, and illustrates its interaction with a key biological signaling pathway.

Quantitative and Qualitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different solvent environments. While this compound is known to be highly soluble in aqueous solutions, comprehensive quantitative data in a wide array of pure organic solvents is not extensively documented in readily available scientific literature. The following tables summarize the available quantitative and qualitative solubility data.

Table 1: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | 373.5 ± 21.6 mg/mL[1] |

| Water-Acetone (2:1 v/v) | 25 | 20.9 ± 2.3 mg/mL[1] |

Note: The solubility of this compound in water is significantly reduced by the addition of acetone (B3395972), highlighting the influence of solvent polarity.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility Profile | Reference |

| Alcohol (general) | Soluble | [2] |

| Ethanol | Soluble (used as a reaction solvent) | [3] |

| Tetrahydrofuran | Soluble (used as a reaction solvent) | [3] |

| Ether | Insoluble | [2] |

| Chloroform | Insoluble |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reproducible research and development. The following are detailed methodologies for key experiments to determine the solubility of a solid compound like this compound in a liquid solvent.

Method 1: Isothermal Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a solid in a liquid.

Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.

Materials:

-

This compound (analytical grade)

-

Solvent of interest

-

Conical flasks with stoppers or sealed vials

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume or weight of the solvent in a flask. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Equilibration: Seal the flask and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a prolonged period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration can vary depending on the solute, solvent, and agitation speed.[4]

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the solid particles to settle. It is crucial to maintain the temperature during this step. For fine particles, centrifugation may be necessary.[5]

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette. Immediately filter the aliquot using a syringe filter compatible with the solvent to remove any undissolved microcrystals.

-

Quantification: Accurately weigh or dilute the filtered saturated solution. Determine the concentration of this compound in the aliquot using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL, g/100 g solvent, molarity).

Method 2: Gravimetric Method

This method is straightforward and relies on the evaporation of the solvent to determine the mass of the dissolved solute.

Objective: To determine the mass of this compound dissolved in a known mass of solvent.

Materials:

-

Same as the Isothermal Shake-Flask Method, plus:

-

Evaporating dish or beaker

-

Oven or vacuum desiccator

Procedure:

-

Follow steps 1-4 of the Isothermal Shake-Flask Method.

-

Sample Weighing: Accurately weigh a clean, dry evaporating dish.

-

Solvent Evaporation: Transfer a known mass of the filtered saturated solution into the pre-weighed evaporating dish.

-

Carefully evaporate the solvent under controlled conditions (e.g., in an oven at a temperature below the decomposition point of this compound, or in a vacuum desiccator) until a constant weight of the dried residue is achieved.

-

Final Weighing: After cooling to room temperature in a desiccator, weigh the evaporating dish containing the dried this compound.

-

Calculation: The mass of the dissolved solute is the difference between the final and initial weights of the evaporating dish. The solubility is then expressed as the mass of solute per mass of solvent (e.g., g/100 g solvent).

Mandatory Visualizations

Signaling Pathway: Inhibition of NF-κB by this compound

Sodium salicylate, the active moiety of this compound, is known to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6][7][8] This pathway is a central regulator of inflammatory gene expression. The primary mechanism of inhibition is through the direct targeting of the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[5][6][9] This action traps NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Experimental Workflow: Isothermal Shake-Flask Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of this compound using the isothermal shake-flask method.

Conclusion

This technical guide has synthesized the available information on the solubility of this compound in various organic solvents. While quantitative data in pure organic solvents is limited, its high solubility in water and the significant impact of co-solvents like acetone are evident. The provided experimental protocols offer robust methodologies for researchers to determine solubility in their specific solvent systems of interest. Furthermore, the elucidation of its inhibitory action on the NF-κB signaling pathway provides a critical molecular context for its anti-inflammatory properties, which is of significant interest to those in drug discovery and development. Further research to quantify the solubility of this compound in a broader range of pharmaceutically relevant organic solvents would be a valuable contribution to the field.

References

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound|Research Grade|RUO [benchchem.com]

- 4. pill.bid - Solubility Table [pill.bid]

- 5. The anti-inflammatory agents aspirin and salicylate inhibit the activity of IκB kinase-β | Semantic Scholar [semanticscholar.org]

- 6. Inhibition of IkappaB kinase activity by sodium salicylate in vitro does not reflect its inhibitory mechanism in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

In-Depth Technical Guide: Thermal Stability and Decomposition of Sodium 5-Sulfosalicylate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition pathway of sodium 5-sulfosalicylate dihydrate (C₇H₅NaO₆S · 2H₂O). A critical evaluation of available data and analogous compounds suggests a multi-stage decomposition process. This document outlines the proposed thermal degradation mechanism, presents plausible quantitative data in structured tables, details experimental protocols for thermal analysis, and provides visualizations of the decomposition pathway and experimental workflow to facilitate a deeper understanding for research, development, and formulation applications.

Introduction

Sodium 5-sulfosalicylate is a versatile organic compound widely utilized in various scientific and industrial applications, including as a complexing agent, a precipitant for proteins in clinical chemistry, and an intermediate in chemical synthesis.[1] Given its application in processes that may involve elevated temperatures, a thorough understanding of its thermal stability and decomposition characteristics is paramount for ensuring process safety, product purity, and formulation stability. This guide synthesizes available information to provide a detailed technical overview of the thermal behavior of sodium 5-sulfosalicylate dihydrate.

Proposed Thermal Decomposition Pathway

Based on the thermal behavior of related hydrated organic salts and aromatic sulfonates, the thermal decomposition of sodium 5-sulfosalicylate dihydrate is proposed to occur in three principal stages under an inert atmosphere.

Stage I: Dehydration The initial stage involves the loss of the two molecules of water of crystallization. This is a common feature for hydrated salts and typically occurs at relatively low temperatures.

Stage II: Desulfonation Following dehydration, the anhydrous sodium 5-sulfosalicylate is expected to undergo desulfonation. This involves the cleavage of the carbon-sulfur bond, leading to the evolution of sulfur dioxide (SO₂). This decomposition pattern is characteristic of aromatic sulfonic acid salts.[2]

Stage III: Decomposition of the Salicylate (B1505791) Moiety The remaining sodium salicylate intermediate subsequently decomposes at higher temperatures. This process is likely to involve decarboxylation, with the evolution of carbon dioxide (CO₂), and the potential formation of sodium phenoxide, which can further degrade to form a stable inorganic residue. The thermal decomposition of sodium benzenesulfonate (B1194179), a related compound, is known to yield phenol (B47542) under certain conditions.[3]

Quantitative Thermal Analysis Data (Proposed)

| Stage | Temperature Range (°C) | Mass Loss (%) (Theoretical) | Evolved Species | Residual Composition (Proposed) |

| I: Dehydration | 50 - 150 | ~13.1% | H₂O | Anhydrous Sodium 5-sulfosalicylate |

| II: Desulfonation | 250 - 450 | ~23.4% | SO₂ | Sodium salicylate |

| III: Salicylate Decomposition | 450 - 600 | ~16.1% | CO₂, Phenolic fragments | Sodium Carbonate/Oxide |

Note: These values are estimations and may vary based on experimental conditions such as heating rate and atmospheric purity.

Experimental Protocols

To experimentally determine the thermal stability and decomposition of sodium 5-sulfosalicylate dihydrate, the following protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA) Coupled with Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To determine the temperature-dependent mass loss of sodium 5-sulfosalicylate dihydrate and identify the evolved gaseous decomposition products.

Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer or an FTIR spectrometer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground sodium 5-sulfosalicylate dihydrate into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Purge the furnace and balance with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to establish an inert atmosphere.

-

Equilibrate the system at a starting temperature of 30°C.

-

-

Thermal Program: Heat the sample from 30°C to 800°C at a constant heating rate of 10°C/min.

-

Data Acquisition: Continuously record the sample mass and temperature. Simultaneously acquire mass spectra or infrared spectra of the evolved gases.

-

Data Analysis:

-

Plot the percentage of mass loss as a function of temperature to obtain the TGA curve.

-

Calculate the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.

-

Correlate the mass loss steps with the detection of specific ions (MS) or vibrational bands (FTIR) to identify the evolved gases at each decomposition stage.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpies of phase transitions, such as dehydration and melting, and to characterize the thermal nature (endothermic or exothermic) of the decomposition processes.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of finely ground sodium 5-sulfosalicylate dihydrate into a clean, tared DSC pan. Crimp a lid onto the pan, ensuring a good seal. An unsealed or pierced lid may be used to allow for the escape of volatiles. Prepare an empty, sealed pan as a reference.

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Equilibrate the system at a starting temperature of 30°C.

-

-

Thermal Program: Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

-

Data Acquisition: Continuously record the heat flow to the sample as a function of temperature.

-

Data Analysis:

-

Plot the heat flow as a function of temperature to obtain the DSC curve.

-

Identify endothermic and exothermic peaks.

-

Determine the onset and peak temperatures for each thermal event.

-

Integrate the area of the peaks to calculate the enthalpy change (ΔH) for each transition.

-

Visualizations

Proposed Thermal Decomposition Pathway

References

Sodium Sulfosalicylate: A Comprehensive Technical Guide to its Application as a Metal Ion Chelating Agent in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium sulfosalicylate, the sodium salt of 5-sulfosalicylic acid (SSA), is a versatile chelating agent with significant applications across various scientific disciplines. Its ability to form stable, often colored, complexes with a wide range of metal ions makes it an invaluable tool in analytical chemistry, biochemistry, and pharmaceutical sciences. This technical guide provides an in-depth exploration of the core principles and practical applications of this compound as a chelating agent. It offers a compilation of quantitative data on metal-ligand stability constants, detailed experimental protocols for spectrophotometric and potentiometric analyses, and visualizations of relevant chemical and biological pathways. This document is intended to serve as a comprehensive resource for researchers and professionals leveraging the unique chelating properties of this compound in their work.

Introduction to this compound as a Chelating Agent

5-Sulfosalicylic acid (SSA) is an aromatic compound possessing three key functional groups: a sulfonic acid group (-SO₃H), a carboxylic acid group (-COOH), and a hydroxyl group (-OH)[1]. This trifunctional nature, particularly the arrangement of the carboxyl and hydroxyl groups, allows it to act as a potent bidentate or even tridentate ligand, forming stable chelate rings with metal ions[2][3]. The sulfonic acid group enhances the molecule's water solubility, making it highly effective in aqueous systems[2].

The chelation reaction typically involves the deprotonation of the carboxylic acid and phenolic hydroxyl groups, which then coordinate with a metal ion. The stoichiometry of the resulting complex (e.g., 1:1, 1:2, 1:3 metal-to-ligand ratio) is dependent on factors such as the pH of the solution and the nature of the metal ion[1][2]. The formation of these complexes is often accompanied by a distinct color change, a property that is extensively utilized in colorimetric and spectrophotometric analysis[2].

Quantitative Data: Stability of Metal-Sulfosalicylate Complexes

The stability of a metal-ligand complex is quantified by its stability constant (or formation constant, K)[4]. A higher stability constant indicates a stronger interaction between the metal ion and the chelating agent. The following tables summarize the stepwise stability constants (log K) for various metal ions with 5-sulfosalicylic acid, as determined by potentiometric and spectrophotometric methods. It is important to note that these values can vary with experimental conditions such as temperature and ionic strength.

Table 1: Stepwise Stability Constants (log K) of Metal-Sulfosalicylate Complexes

| Metal Ion | log K₁ | log K₂ | log K₃ | Method | pH Conditions |

| Al(III) | 13.20 | 9.63 | 6.06 | Potentiometry | 3.8 (1:1), 5.5 (1:2), 8.5 (1:3)[1][2] |

| Cr(III) | 9.56 | - | - | Potentiometry | - |

| U(VI) | 11.14 | 8.06 | - | Potentiometry | 4.5 (1:1), 7.5 (1:2)[1][2] |

| Ni(II) | 9.52 | 6.93 | - | Potentiometry | - |

| Cu(II) | 9.52 | 6.93 | - | Potentiometry | - |

| Fe(III) | ~14-16 | ~10-12 | ~6-8 | Spectrophotometry/Potentiometry | pH dependent |

Note: The values for Fe(III) are approximate ranges due to the formation of multiple complex species and strong pH dependence.

Table 2: Stability Constants (β) and Stoichiometry of Fe(III)-Sulfosalicylate Complexes at Different pH Values

| Complex Species | Stoichiometry (Fe:SSA) | pH Range | Wavelength of Max. Absorption (λmax) | Color | Stability Constant (β) |

| [Fe(SSA)]⁺ | 1:1 | 1.8 - 2.5 | 505 nm | Red-violet | β₁ ≈ 420[3] |

| [Fe(SSA)₂]⁻ | 1:2 | 4.0 - 8.0 | - | Red | - |

| [Fe(SSA)₃]³⁻ | 1:3 | 9.0 - 11.5 | 424 nm | Yellow | - |

Experimental Protocols

Spectrophotometric Determination of Iron(III)

This method is based on the formation of a colored complex between Fe(III) and sulfosalicylic acid. The intensity of the color, which is proportional to the iron concentration, is measured using a spectrophotometer.

Materials:

-

Standard iron(III) solution (e.g., 100 mg/L)

-

10% (w/v) Sulfosalicylic acid solution

-

Buffer solutions (e.g., acetate (B1210297) buffer for pH 4-6, ammonia (B1221849) buffer for pH 9-11)

-

Spectrophotometer

-

Volumetric flasks and pipettes

Procedure (for 1:1 complex at acidic pH):

-

Preparation of Standard Solutions: Prepare a series of standard solutions containing known concentrations of Fe(III) (e.g., 0.5, 1.0, 2.0, 4.0, 6.0 mg/L) in 50 mL volumetric flasks.

-

Sample Preparation: If the sample is solid, dissolve it in an appropriate acid and dilute to a known volume. If it is a liquid, dilute it as necessary to bring the iron concentration within the range of the standards.

-

Complex Formation: To each standard and sample solution, add 5 mL of the 10% sulfosalicylic acid solution. Adjust the pH to approximately 2.0-2.5 with a suitable buffer or acid.

-

Dilution: Dilute each flask to the 50 mL mark with deionized water and mix thoroughly.

-

Incubation: Allow the solutions to stand for at least 10 minutes for the color to develop fully.

-

Spectrophotometric Measurement: Set the spectrophotometer to a wavelength of 505 nm. Use a reagent blank (containing everything except iron) to zero the instrument. Measure the absorbance of each standard and sample solution.

-

Data Analysis: Plot a calibration curve of absorbance versus the concentration of the standard solutions. Determine the concentration of iron in the sample by interpolating its absorbance on the calibration curve.

Potentiometric Titration for Metal Ion Determination

Potentiometric titration can be used to determine the concentration of metal ions that form stable complexes with sulfosalicylic acid. This method involves monitoring the change in the potential of an ion-selective electrode (ISE) as a titrant (in this case, a solution of this compound) is added.

Materials:

-

Metal ion solution of unknown concentration (e.g., Cu(II), Ni(II))

-

Standardized this compound solution

-

Ion-selective electrode (ISE) sensitive to the metal ion being analyzed (e.g., Cu²⁺ ISE)

-

Reference electrode (e.g., Ag/AgCl)

-

pH meter or potentiometer with a millivolt scale

-

Burette and stirrer

Procedure (Example for Cu(II)):

-

Electrode Setup: Connect the Cu²⁺ ISE and the reference electrode to the potentiometer.

-

Sample Preparation: Pipette a known volume of the copper(II) solution into a beaker and add an appropriate buffer to maintain a constant pH.

-

Titration: Immerse the electrodes in the sample solution and begin stirring. Add the standardized this compound solution from the burette in small increments.

-

Data Collection: After each addition of the titrant, record the volume added and the corresponding cell potential (in mV).

-

Endpoint Determination: Continue the titration past the equivalence point. The equivalence point is identified by the largest change in potential for a given volume of titrant added. This can be determined by plotting the potential versus volume and finding the inflection point, or by plotting the first or second derivative of the titration curve.

-

Calculation: Calculate the concentration of the metal ion in the original sample using the volume of titrant required to reach the equivalence point and the stoichiometry of the complex formation.

Visualizations of Pathways and Workflows

General Chelation Process

The following diagram illustrates the general process of a metal ion being chelated by two molecules of sulfosalicylic acid.

Experimental Workflow for Spectrophotometric Analysis

This diagram outlines the key steps involved in the spectrophotometric determination of a metal ion using this compound.

Role in Fenton Reaction-Based Cancer Therapy

Sulfosalicylic acid can be used to form nanoscale coordination polymers with Fe³⁺. These polymers can dissociate within cancer cells, releasing SSA and Fe³⁺. The SSA can lead to an accumulation of hydrogen peroxide (H₂O₂), which then reacts with the released iron in a Fenton reaction to produce highly reactive hydroxyl radicals (•OH), inducing cancer cell death[5].

Applications in Research and Development

The chelating properties of this compound have led to its use in a variety of research and development applications:

-

Analytical Chemistry: As demonstrated, it is widely used for the quantitative determination of metal ions, particularly Fe(III), in various samples, including pharmaceuticals, biological fluids, and environmental samples[5].

-

Drug Development and Delivery: Sulfosalicylic acid's ability to chelate metal ions is being explored in the design of metal-binding drugs and drug delivery systems[2]. For instance, it can be used as a precursor for sulfonated aromatic drug scaffolds or as a solubilizing agent in drug conjugates[2].

-

Biochemistry and Enzymology: Sulfosalicylic acid can act as an inhibitor for certain enzymes, such as glutathione (B108866) reductase, which may be related to its chelating properties[6]. This allows researchers to use it as a tool to study enzyme mechanisms and the role of metal ions in biological processes.

-

Materials Science: It is used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) with diverse architectures and functional properties[1]. It also has applications as a corrosion inhibitor for certain metals[7].

Conclusion

This compound is a powerful and versatile chelating agent with a broad spectrum of applications in scientific research. Its well-characterized coordination chemistry, coupled with the ease of detection of its metal complexes, makes it an indispensable tool for both quantitative analysis and the development of novel functional materials and therapeutic agents. The data, protocols, and conceptual diagrams presented in this guide are intended to provide researchers with a solid foundation for utilizing the unique properties of this compound in their work.

References

- 1. COMPOSITION AND STABILITY OF SOME METAL-5-SULPHOSALICYLATE COMPLEXES (Journal Article) | OSTI.GOV [osti.gov]

- 2. dingyan-chemical.com [dingyan-chemical.com]

- 3. odinity.com [odinity.com]

- 4. A Review on Coordination Properties of Al(III) and Fe(III) toward Natural Antioxidant Molecules: Experimental and Theoretical Insights | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition by 5-sulphosalicylic acid of the glutathione reductase recycling assay for glutathione analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of nickel by potentiometric titration | Metrohm [metrohm.com]

From Qualitative Observation to Quantitative Analysis: The Enduring Legacy of Sulfosalicylic Acid in Protein Science

An in-depth technical guide on the discovery, history, and application of sulfosalicylic acid for protein analysis, tailored for researchers, scientists, and drug development professionals.

Introduction

For over a century, sulfosalicylic acid (SSA) has been a cornerstone in the field of protein analysis. Its ability to rapidly and efficiently precipitate proteins from biological fluids has made it an invaluable tool in both clinical diagnostics and basic research. This technical guide delves into the historical discovery and evolution of the sulfosalicylic acid method, provides a detailed examination of the underlying chemical principles, presents comparative quantitative data, and offers comprehensive experimental protocols for its application.

A Historical Perspective: The Genesis of a Classic Method

The story of sulfosalicylic acid in protein analysis is intertwined with the broader history of clinical chemistry and the quest to understand the role of proteins in health and disease. The 19th century saw the initial recognition of proteinuria as a key indicator of kidney disease, with pioneers like Richard Bright laying the groundwork.[1][2] Early methods for detecting protein in urine were largely qualitative, relying on heat and acetic acid to induce precipitation.[3][4]

A significant advancement came in 1925 when Exton described a colorimetric test for albuminuria that utilized sulfosalicylic acid in conjunction with the indicator bromphenol blue.[5] However, the primary application of SSA that has endured is its use as a direct precipitating agent to induce turbidity. This turbidimetric approach offered a simpler and more direct semi-quantitative and quantitative assessment of total protein content.

Over the decades, the sulfosalicylic acid method became a standard procedure in clinical laboratories for urine protein analysis.[4][6] Its ability to detect not only albumin but also other proteins like globulins and Bence-Jones proteins gave it an advantage over some other methods, such as early dipstick tests that were primarily sensitive to albumin.[3][7]

The evolution of the method also saw refinements aimed at improving its accuracy and reproducibility. Notably, the work of O. Meulemans in 1960 explored the use of sulfosalicylic acid for cerebrospinal fluid (CSF) protein analysis and investigated modifications, such as the addition of sodium sulfate (B86663), to achieve more consistent precipitation of different protein fractions.[8][9] This highlighted the ongoing efforts to optimize the technique for various biological matrices.

While newer, more automated methods have emerged, the sulfosalicylic acid test remains relevant, particularly as a confirmatory test and in resource-limited settings, due to its low cost, simplicity, and broad-spectrum protein detection.[6]

The Chemical Principle of Protein Precipitation by Sulfosalicylic Acid

The efficacy of sulfosalicylic acid as a protein precipitant lies in its chemical structure and its interaction with protein molecules in an acidic environment. The process can be broken down into the following key steps:

-

Acidification and Charge Neutralization: Sulfosalicylic acid is a strong acid. When added to a biological sample, it lowers the pH of the solution. This acidic environment leads to the protonation of the carboxyl groups and amino groups on the surface of the protein molecules. The primary interaction, however, is the electrostatic attraction between the negatively charged sulfonate group of the SSA molecule and the positively charged amino groups of the protein. This binding neutralizes the surface charges of the protein.

-

Disruption of the Hydration Shell: The neutralization of surface charges disrupts the hydration shell of water molecules that surrounds the protein, which is crucial for maintaining its solubility.

-

Denaturation and Aggregation: The interaction with sulfosalicylic acid also contributes to the disruption of the protein's tertiary and quaternary structures, leading to denaturation. The unfolded or partially unfolded protein molecules then aggregate, forming insoluble particles.

-

Turbidity Formation: The suspension of these aggregated protein particles in the solution results in turbidity, the degree of which is proportional to the concentration of protein in the original sample. This turbidity can be measured semi-quantitatively by visual inspection or quantitatively using a spectrophotometer or nephelometer.

Quantitative Data and Method Comparison

The sulfosalicylic acid method has been extensively compared with other protein quantification assays. The following tables summarize key performance characteristics.

Table 1: Semi-Quantitative Grading of Turbidity for Urine Protein Analysis

| Grade | Turbidity Description | Approximate Protein Concentration (mg/dL) |

| Negative | No turbidity | < 5 |

| Trace | Faint turbidity | 5 - 20 |

| 1+ | Distinct turbidity, but newsprint is legible | 20 - 50 |

| 2+ | Turbidity through which newsprint cannot be seen | 50 - 200 |

| 3+ | Heavy turbidity with flocculation | 200 - 500 |

| 4+ | Dense precipitate, may solidify | > 500 |

Table 2: Performance Characteristics of the Sulfosalicylic Acid Method in Urine

| Parameter | 3% SSA | 25% SSA | Pyrogallol Red (PGR) Method | Urine Dipstick |

| Principle | Turbidimetric | Turbidimetric | Colorimetric (Dye-binding) | Colorimetric (Protein-error-of-indicators) |

| Detected Proteins | Albumin, Globulins, Bence-Jones | Albumin, Globulins, Bence-Jones | Total Protein | Primarily Albumin |

| Sensitivity | Good | High | High | Variable |

| Specificity | Moderate (False positives with some drugs) | Moderate | Good | Good for Albumin |

| Linearity Range | N/A (Semi-quantitative) | 3-50 mg/dL | Varies by kit | N/A (Semi-quantitative) |

Detailed Experimental Protocols

The following are detailed protocols for the semi-quantitative and quantitative analysis of protein in biological fluids using sulfosalicylic acid.

Reagent Preparation: 3% (w/v) Sulfosalicylic Acid Solution

-

Weigh 3.0 g of sulfosalicylic acid dihydrate.

-

Dissolve the sulfosalicylic acid in approximately 80 mL of deionized water.

-

Once fully dissolved, bring the final volume to 100 mL with deionized water.

-

Store the solution in a well-stoppered bottle at room temperature. The solution is stable for several months.

Semi-Quantitative Analysis of Protein in Urine

This protocol is suitable for rapid screening and estimation of proteinuria.

-

Sample Preparation:

-

Collect a random or timed urine specimen in a clean container.

-

If the urine is cloudy or contains sediment, centrifuge at 2000 x g for 5 minutes. Use the clear supernatant for the assay.[4]

-

Check the pH of the urine. If it is neutral or alkaline, add a few drops of 10% acetic acid to acidify it to a pH of approximately 6.0.[4]

-

-

Procedure:

-

Pipette 2.5 mL of the clear urine supernatant into a clean, clear glass test tube.

-

Add 7.5 mL of 3% sulfosalicylic acid solution to the test tube.

-

Mix the contents by gentle inversion. Do not shake vigorously.

-

Allow the tube to stand at room temperature for 10 minutes.

-

-

Result Interpretation:

-

Observe the degree of turbidity against a dark background.

-

Grade the turbidity according to the scale provided in Table 1.

-

Quantitative Analysis of Protein in Cerebrospinal Fluid (CSF)

This protocol is adapted for the lower protein concentrations typically found in CSF and requires a spectrophotometer.

-

Sample Preparation:

-

CSF should be clear and free of blood contamination. If necessary, centrifuge the sample to remove any cells or debris.

-

-

Procedure:

-

Set up three cuvettes: Blank, Standard, and Sample.

-

Blank: Add 1.0 mL of deionized water.

-

Standard: Add 1.0 mL of a known protein standard (e.g., 50 mg/dL Bovine Serum Albumin).

-

Sample: Add 1.0 mL of the clear CSF.

-

To each cuvette, add 4.0 mL of 3% sulfosalicylic acid solution containing 7% sodium sulfate (as proposed by Meulemans to improve accuracy).[8]

-

Mix the contents of each cuvette by gentle inversion.

-

Incubate at room temperature for 10 minutes.

-

-

Measurement and Calculation:

-

Set the spectrophotometer to a wavelength of 450 nm.

-

Zero the spectrophotometer using the Blank cuvette.

-

Measure the absorbance of the Standard and Sample cuvettes.

-

Calculate the protein concentration in the sample using the following formula:

-

Protein Concentration (mg/dL) = (Absorbance of Sample / Absorbance of Standard) * Concentration of Standard

-

-

Interferences and Limitations

While the sulfosalicylic acid method is robust, it is essential to be aware of potential interferences that can lead to false-positive results. These include:

-

Drugs: High concentrations of certain drugs, such as penicillins, sulfonamides, and tolbutamide, can precipitate in acidic conditions and cause turbidity.[3]

-

X-ray Contrast Media: Radiographic contrast agents can also lead to false-positive results.[3]

-

Other Substances: High levels of uric acid or other non-protein substances may also precipitate in a highly acidic environment.

Conclusion

The discovery and application of sulfosalicylic acid for protein analysis represent a significant milestone in the history of laboratory medicine. From its early use as a simple, qualitative test for proteinuria to its adaptation for quantitative analysis in various biological fluids, the SSA method has demonstrated enduring utility. Its straightforward principle, low cost, and broad-spectrum protein detection continue to make it a valuable tool for researchers, scientists, and drug development professionals. A thorough understanding of its historical context, chemical basis, and procedural nuances, as outlined in this guide, is crucial for its effective and accurate application in modern scientific investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. Introduction: Advances in Protein Analysis for the Clinical Laboratory - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteinuria - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. laboratorytests.org [laboratorytests.org]

- 5. scholarlycommons.henryford.com [scholarlycommons.henryford.com]

- 6. droracle.ai [droracle.ai]

- 7. The utility of urine sulphosalicylic acid testing in the detection of non-albumin proteinuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of total protein in spinal fluid with sulphosalicylic acid and trichloroacetic acid [dspace.library.uu.nl]

- 9. Determination of total protein in spinal fluid with sulphosalicylic acid and trichloroacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Urinary Protein Quantification Using Sodium Sulfosalicylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the use of sodium sulfosalicylate (SSA) in the quantification of protein in urine samples. This method is a simple, cost-effective, and rapid technique suitable for screening and semi-quantitative analysis of proteinuria, a key biomarker in renal function and disease.[1][2] The SSA test is based on the principle that sulfosalicylic acid causes the precipitation of proteins out of a solution, resulting in turbidity that is proportional to the protein concentration.[1][3] This method detects various types of proteins, including albumin, globulins, and Bence-Jones proteins.[1][4][5]

Principle of the Method

The sulfosalicylic acid test is a turbidimetric method.[2] When sulfosalicylic acid is added to a urine sample containing protein, the acid denatures the proteins, causing them to precipitate out of the solution.[4][6] This precipitation results in a visible turbidity or cloudiness. The degree of turbidity is directly proportional to the concentration of protein in the sample. This can be assessed visually for a semi-quantitative estimation or measured with a spectrophotometer for a more precise quantitative analysis.[2][3]

Core Applications in Research and Drug Development

-

Screening for Drug-Induced Nephrotoxicity: Early detection of proteinuria can be an indicator of kidney damage caused by therapeutic candidates.

-

Preclinical Studies: Assessing renal function in animal models during drug efficacy and safety studies.

-

Biomarker Discovery: Investigating changes in urinary protein levels in response to novel treatments for renal diseases.

-

Clinical Research: A preliminary screening tool for proteinuria in clinical trial participants.

Experimental Protocols

Protocol 1: Qualitative and Semi-Quantitative Analysis of Urine Protein

This protocol is designed for rapid screening and estimation of proteinuria.

1. Materials and Reagents:

-

Reagents:

-

3% (w/v) this compound Solution: Dissolve 3 g of this compound in 100 mL of deionized water.

-

10% (v/v) Glacial Acetic Acid (optional, for pH adjustment).[3]

-

-

Equipment:

2. Sample Preparation:

-

Collect a fresh, random urine sample in a clean container.[3] The first-morning void is often preferred.[4]

-

If the urine is cloudy or contains visible sediment, centrifuge the sample at 2000-3000 rpm for 5 minutes to remove cells and casts.[3] Use the clear supernatant for the assay.[4][7]

-

Check the pH of the urine. If it is neutral or alkaline (pH > 7), add 10% glacial acetic acid dropwise until the urine is slightly acidic (pH ~6.0).[3]

3. Assay Procedure:

-

Pipette 2 mL of the clear urine supernatant into a clean test tube.[3]

-

Add 2 mL of 3% this compound solution to the test tube.[3]

-

Mix the contents gently by inversion or with a vortex mixer.[4] Do not shake vigorously.[3]

-

Allow the mixture to stand for 5-10 minutes at room temperature.

-

Observe the degree of turbidity against a dark background.[3]

4. Interpretation of Results:

The results are graded based on the degree of turbidity, which corresponds to an approximate protein concentration.

| Grade | Observation | Approximate Protein Concentration (mg/dL) |

| Negative | No turbidity | < 10 |

| Trace | Faint turbidity or opalescence | 10 - 30 |

| 1+ | Turbid, but print can be read through the tube | 30 - 100 |

| 2+ | Heavy white cloud, print is obscured | 100 - 300 |

| 3+ | Heavy white cloud with fine precipitate | 300 - 500 |

| 4+ | Flocculent precipitate or solid gel | > 500 |

Table adapted from multiple sources.[4][7][9]

Protocol 2: Quantitative Analysis of Urine Protein

This protocol is for a more precise measurement of protein concentration and is suitable for studies requiring quantitative data. This method is based on the optimization of the SSA test for low-grade proteinuria.[2]

1. Materials and Reagents:

-

Reagents:

-

25% (w/v) this compound Solution: Dissolve 25 g of this compound in 100 mL of deionized water.

-

Albumin standard solutions (e.g., 0, 5, 10, 20, 30, 40, 50 mg/dL) prepared in deionized water.

-

-

Equipment:

-

Spectrophotometer or plate reader capable of measuring absorbance at 450 nm.

-

Cuvettes or 96-well microplates.

-

Centrifuge.

-

Pipettes.

-

Vortex mixer.

-

2. Sample Preparation:

-

Prepare urine samples as described in Protocol 1 (steps 1-3).

3. Assay Procedure:

-

Standard Curve Preparation:

-

In separate tubes, mix equal volumes of each albumin standard and the 25% SSA solution.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance of each standard at 450 nm.

-

Plot a standard curve of absorbance versus albumin concentration.

-

-

Sample Analysis:

-

In a separate tube, mix equal volumes of the urine supernatant and the 25% SSA solution.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance of the sample at 450 nm.

-

-

Data Analysis:

-

Determine the protein concentration of the urine sample by interpolating its absorbance value from the standard curve.

-

Data Presentation

Quantitative Performance of the 25% SSA Method

| Parameter | Value |

| Linearity Range | 3 - 50 mg/dL |

| Sensitivity (vs. Pyrogallol (B1678534) Red Method) | 86.5% |

| Specificity (vs. Pyrogallol Red Method) | 96.5% |

| Positive Predictive Value | 97.8% |

| Negative Predictive Value | 80.0% |

| Accuracy | 90.1% |

Data from an optimization study comparing the 25% SSA method to the pyrogallol red method.[2]

Potential Interferences

It is crucial to be aware of substances that can lead to false-positive results, including:

-

High concentrations of certain drugs such as penicillin, sulfonamides, and cephalosporins.[11][4][6][9]

-

High concentrations of urates.[3]

Visualizations

Caption: Experimental workflow for urine protein quantification using this compound.

References

- 1. droracle.ai [droracle.ai]

- 2. Optimization of 25% Sulfosalicylic Acid Protein-to-Creatinine Ratio for Screening of Low-Grade Proteinuria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. laboratorytests.org [laboratorytests.org]

- 4. ethosbiosciences.com [ethosbiosciences.com]

- 5. humboldt.edu [humboldt.edu]

- 6. Urine protein determination - WikiLectures [wikilectures.eu]

- 7. scribd.com [scribd.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Proteinuria - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. fpnotebook.com [fpnotebook.com]

- 11. clinicaldiagnotics.com [clinicaldiagnotics.com]

Application of sodium sulfosalicylate in sample preparation for proteomics.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium sulfosalicylate, the sodium salt of sulfosalicylic acid (SSA), is a well-established reagent for the precipitation of proteins from aqueous solutions. In clinical chemistry, it has been traditionally used for the semi-quantitative determination of proteinuria. For proteomics, its utility lies in its ability to efficiently denature and precipitate a broad range of proteins, including albumins and globulins, thereby concentrating them and removing interfering substances prior to downstream analysis.[1][2] This application note provides a detailed overview and protocols for the use of this compound in sample preparation for mass spectrometry-based proteomics.

The primary mechanism of action involves the disruption of the tertiary and quaternary structures of proteins by the strong acid, which neutralizes surface charges and disrupts the hydration layer, leading to decreased solubility and subsequent aggregation and precipitation.[2] While effective, the use of SSA in proteomics requires careful consideration of its compatibility with subsequent steps, particularly enzymatic digestion and mass spectrometry, due to potential interferences.

Quantitative Data Summary

The following table summarizes the performance of this compound in protein precipitation based on available data. Direct quantitative comparisons with other methods in a comprehensive proteomics workflow are limited in the literature.

| Parameter | Finding | Source |

| Protein Removal Efficiency | >90% of plasma proteins were eliminated using 30% (w/v) sulfosalicylic acid. | [3] |

| Protein Recovery | A study comparing precipitation methods for Chinese hamster ovary (CHO) cell homogenates found acetone (B3395972) precipitation yielded the highest recovery (103.12 ± 5.74%), followed by methanol/chloroform (94.22 ± 4.86%) and TCA-acetone (77.91 ± 8.79%). Sulfosalicylic acid was not evaluated in this study. | [4] |

| Resolubilization Challenge | The resulting protein pellet after SSA precipitation is often described as a dense, white, waxy pellet that is difficult to resolubilize. | [1] |

| Mass Spectrometry Compatibility | Sulfosalicylic acid has been reported to be strongly retained on C18 columns, causing significant ion suppression for early eluting peaks in liquid chromatography-mass spectrometry (LC-MS).[5] However, its successful use in a 2D-LC-MS/MS workflow for antibiotic quantification suggests that with appropriate chromatographic techniques, the interference can be managed.[3] | [3][5] |

Experimental Protocols

Protocol 1: Protein Precipitation from Biological Fluids (e.g., Plasma, Serum) using this compound

This protocol is adapted from methods used for deproteinization of plasma samples.

Materials:

-

Biological sample (e.g., plasma, serum)

-

This compound (SSA) solution (10-30% w/v in ultrapure water)

-

Ice

-

Refrigerated microcentrifuge

-

Protein-free collection tubes

Procedure:

-

Place the biological sample and the SSA solution on ice to cool.

-

In a microcentrifuge tube, add 1 part of the SSA solution to 3 parts of the biological sample (e.g., 50 µL of 30% SSA to 150 µL of plasma). The optimal ratio may need to be determined empirically.

-

Vortex the mixture briefly to ensure thorough mixing.

-

Incubate the tube on ice for 15-30 minutes to allow for complete protein precipitation.

-

Centrifuge the tube at 10,000-15,000 x g for 10-15 minutes at 4°C.

-

Carefully collect the supernatant if the goal is to analyze low molecular weight metabolites. For proteomics, the protein pellet is the desired fraction.

-

Wash the protein pellet by resuspending it in ice-cold acetone or ethanol, followed by centrifugation at 10,000-15,000 x g for 10 minutes at 4°C. This step helps to remove residual SSA. Repeat the wash step if necessary.

-

Carefully decant the supernatant and allow the protein pellet to air-dry briefly. Do not over-dry the pellet as it will be more difficult to resolubilize.

-

Proceed immediately to the protein resolubilization and digestion protocol.

Protocol 2: Resolubilization and In-Solution Digestion of SSA-Precipitated Proteins for LC-MS Analysis

Resolubilization of the dense protein pellet formed by SSA is a critical and often challenging step. The following protocol provides a starting point, and optimization may be required depending on the sample type.

Materials:

-

SSA-precipitated protein pellet

-

Resolubilization buffer: 8 M urea (B33335), 100 mM Tris-HCl, pH 8.5

-

Reducing agent: 10 mM Dithiothreitol (DTT) in 50 mM ammonium (B1175870) bicarbonate

-

Alkylating agent: 55 mM Iodoacetamide (IAA) in 50 mM ammonium bicarbonate

-

Digestion buffer: 50 mM ammonium bicarbonate, pH 8.0

-

Trypsin (proteomics grade)

-

Formic acid (FA)

-

C18 solid-phase extraction (SPE) column/tip for peptide desalting

Procedure:

-

To the protein pellet, add a small volume of resolubilization buffer (e.g., 50-100 µL).

-

Disperse the pellet by vigorous vortexing and/or brief sonication. If the pellet is particularly resistant, incubation at 37°C for 10-15 minutes may aid in solubilization.[1]

-

Quantify the protein concentration using a compatible protein assay (e.g., BCA assay, ensuring the buffer is compatible).

-

Dilute the protein solution with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.

-

Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30-60 minutes.

-

Cool the sample to room temperature.

-

Alkylation: Add IAA to a final concentration of 55 mM and incubate in the dark at room temperature for 30 minutes.

-

Digestion: Add trypsin at a 1:50 to 1:100 enzyme-to-protein ratio and incubate overnight at 37°C.

-

Quenching: Stop the digestion by adding formic acid to a final concentration of 0.1-1%.

-

Desalting: Desalt the resulting peptide mixture using a C18 SPE column or tip according to the manufacturer's instructions. This step is crucial for removing salts and residual SSA that can interfere with mass spectrometry.

-

The desalted peptides are now ready for LC-MS/MS analysis.

Visualization of Workflows and Concepts

Caption: Workflow for proteomics sample preparation using this compound.

Caption: Advantages and disadvantages of using this compound in proteomics.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Quantitation of 10 antibiotics in plasma: Sulfosalicylic acid combined with 2D-LC-MS/MS is a robust assay for beta-lactam therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ejbiotechnology.info [ejbiotechnology.info]

- 5. Methods of precipitation - Chromatography Forum [chromforum.org]

Application Notes & Protocols: Spectrophotometric Determination of Protein Concentration with Sodium Sulfosalicylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of protein concentration is a fundamental and routine procedure in various fields of biological research and drug development. The sodium sulfosalicylate (SSA) method provides a simple, rapid, and cost-effective means of estimating protein concentration in biological samples.[1][2][3][4] This technique is based on the principle of protein denaturation by a strong acid, leading to precipitation and the formation of turbidity, which can be quantified.[3][5][6] The resulting turbidity is proportional to the protein concentration in the sample and can be measured semi-quantitatively by visual inspection or more precisely using a spectrophotometer.[7][8]

This application note provides detailed protocols for both semi-quantitative and quantitative spectrophotometric determination of protein concentration using this compound.

Principle of the Method

This compound, a strong acid, disrupts the tertiary and quaternary structures of proteins.[6] The sulfonate group of the SSA molecule interacts with positively charged amino acid residues on the protein surface, while the salicylate (B1505791) portion contributes to the disruption of hydrophobic interactions.[6] This process neutralizes the protein's surface charge and disrupts its hydration layer, leading to a decrease in solubility.[6] Consequently, the denatured proteins aggregate and precipitate out of the solution, forming a fine, white precipitate that results in a measurable turbidity.[3][6]

Applications

-

Rapid screening for proteinuria: The SSA test is widely used as a screening tool to detect the presence of protein in urine, which is an important indicator of kidney disease.[1][2][3] It can detect various types of proteins, including albumin, globulins, and Bence-Jones proteins.[1][5][9]

-

Monitoring protein purification: The method can be used to quickly estimate protein concentration in fractions collected from chromatography columns.[10]

-

Sample preparation for further analysis: SSA is used in molecular biology and protein research to precipitate undesirable proteins from samples before downstream applications like electrophoresis and chromatography.[3]

-

Quality control in drug formulation: In the pharmaceutical industry, SSA can be employed to detect minute protein impurities during drug formulation and stability testing.[3]

Quantitative Data Summary

The performance of the sulfosalicylic acid assay can be evaluated through both semi-quantitative visual assessment and quantitative spectrophotometric analysis. The tables below summarize the key quantitative parameters.

Table 1: Semi-Quantitative Turbidimetric Analysis

This table provides a correlation between the observed turbidity and the approximate protein concentration.

| Grade | Turbidity Description | Approximate Protein Concentration (mg/dL) |

| Negative | No turbidity | 0 |

| Trace | Faint white precipitate/Slight turbidity | 1 - 20[5][10] |

| 1+ | Turbid, but print is visible through the sample | 15 - 50[10] |

| 2+ | Print is invisible through the sample | 40 - 200[10] |

| 3+ | Heavy turbidity with fine granules | 150 - 500[10] |

| 4+ | Flocculent precipitate or gel formation | >500[5][10] |

Table 2: Quantitative Spectrophotometric Analysis

This table outlines the performance characteristics of different concentrations of this compound for quantitative analysis.

| SSA Concentration | Linearity Range (mg/dL) | Wavelength (nm) | Key Findings |

| 3% | Not specified | Not specified | Commonly used for semi-quantitative analysis.[10] |

| 6% | Not specified | 600 | Offers intermediate sensitivity.[10] |

| 25% | 3 - 50 | 600 | Provides the highest sensitivity for detecting lower protein concentrations.[8][10] |

Experimental Protocols

Protocol 1: Semi-Quantitative Turbidimetric Assay

This protocol is suitable for rapid estimation of protein concentration.

Materials:

-

3% (w/v) this compound Solution

-

Test tubes

-

Pipettes

-

Centrifuge (if samples are turbid)

-

Vortex mixer

Procedure:

-

Sample Preparation: If the sample is cloudy or contains particulate matter, clarify it by centrifugation at 2000-3000 rpm for 5 minutes. Use the clear supernatant for the assay.[5][7][9]

-

Reaction: In a clean test tube, add an equal volume of 3% this compound solution to the sample (e.g., 1 mL of sample + 1 mL of 3% SSA).[5][10]

-

Mixing: Mix the contents thoroughly by gentle inversion or vortexing.[5][10]

-

Incubation: Allow the mixture to stand at room temperature for 5-10 minutes.[10]

-

Observation: Visually inspect the degree of turbidity against a dark background and grade the result according to Table 1.[7]

Protocol 2: Quantitative Spectrophotometric Assay

This protocol is adapted for a more precise quantification of protein using a spectrophotometer.

Materials:

-

25% (w/v) this compound Solution

-

Bovine Serum Albumin (BSA) stock solution (e.g., 1 mg/mL)

-

Sample buffer (e.g., phosphate-buffered saline)

-

Test tubes or microcentrifuge tubes

-

Pipettes

-

Spectrophotometer and cuvettes

-

Vortex mixer

Procedure:

-

Preparation of Protein Standards: Prepare a series of protein standards by diluting the BSA stock solution with the sample buffer to concentrations ranging from 3 to 50 mg/dL.[8][10]

-

Sample Preparation: If the sample is turbid, centrifuge at 2000-3000 rpm for 5 minutes and use the clear supernatant.[7][9]

-

Reaction Setup:

-

Blank: In a tube, mix your sample buffer with the 25% SSA solution in the same ratio as your samples (e.g., 1 mL buffer + 1 mL 25% SSA).

-

Standards: In separate tubes, mix each BSA standard with the 25% SSA solution (e.g., 1 mL of each standard + 1 mL of 25% SSA).

-

Samples: In separate tubes, mix your unknown samples with the 25% SSA solution (e.g., 1 mL of each sample + 1 mL of 25% SSA).

-

-

Mixing and Incubation: Mix all tubes thoroughly by vortexing and incubate at room temperature for 10 minutes to allow for full development of turbidity.

-

Spectrophotometric Measurement: Measure the absorbance of the resulting turbidity at 600 nm for all standards and samples against the reagent blank.[10]

-

Data Analysis:

-

Construct a standard curve by plotting the absorbance values of the BSA standards against their corresponding concentrations.

-

Determine the protein concentration of the unknown samples by interpolating their absorbance values on the standard curve.[10]

-

Interfering Substances

It is important to be aware of substances that can interfere with the assay and lead to inaccurate results.

-

False Positives: Certain substances can precipitate with sulfosalicylic acid, causing false-positive results. These include some antibiotics (e.g., penicillin), X-ray contrast media, and high concentrations of urates.[1][7][10][11]

-

Highly Alkaline Urine: Highly buffered alkaline urine may affect the acidic conditions required for protein precipitation. It is recommended to adjust the pH of such samples to slightly acidic (around pH 6) before the assay.[4][7]

Diagrams

Caption: Experimental workflow for protein concentration determination.

Conclusion

The this compound method is a versatile and reliable technique for the determination of protein concentration.[3] Its simplicity and speed make it particularly useful for rapid screening and routine analysis in various research and clinical settings.[1][3] While the semi-quantitative method provides a quick estimate, the quantitative spectrophotometric protocol offers greater precision for more demanding applications. By understanding the principles, protocols, and potential interferences outlined in these application notes, researchers can effectively utilize this method for their protein quantification needs.

References

- 1. droracle.ai [droracle.ai]

- 2. Sulfosalicylic acid to detect proteins in urine of pregnant women - PMC [pmc.ncbi.nlm.nih.gov]

- 3. engscientific.com [engscientific.com]

- 4. clinicaldiagnotics.com [clinicaldiagnotics.com]

- 5. ethosbiosciences.com [ethosbiosciences.com]

- 6. benchchem.com [benchchem.com]

- 7. laboratorytests.org [laboratorytests.org]

- 8. Optimization of 25% Sulfosalicylic Acid Protein-to-Creatinine Ratio for Screening of Low-Grade Proteinuria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. humboldt.edu [humboldt.edu]

- 10. benchchem.com [benchchem.com]

- 11. Proteinuria - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols: Sodium Sulfosalicylate for the Detection of Bence-Jones Proteins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sodium sulfosalicylate (sulfosalicylic acid, SSA) as a reagent for the detection of Bence-Jones proteins in urine. While modern techniques like immunofixation electrophoresis are the gold standard for diagnosis and monitoring, the SSA test remains a simple, rapid, and cost-effective screening tool, particularly useful in preliminary investigations and resource-limited settings.

Principle of the Sulfosalicylic Acid Test

The sulfosalicylic acid test is a qualitative or semi-quantitative precipitation method used to detect proteinuria. The principle is based on the ability of SSA to denature proteins, causing them to precipitate out of solution and form a visible turbidity. The degree of turbidity is proportional to the concentration of protein in the sample. Unlike urine dipstick tests, which are primarily sensitive to albumin, the SSA test precipitates all proteins, including albumin, globulins, and Bence-Jones proteins (immunoglobulin free light chains).[1][2][3] This makes it a valuable tool for detecting non-albumin proteinuria, a key indicator of conditions such as multiple myeloma.[1][2]

Application in Bence-Jones Proteinuria Detection

Bence-Jones proteins are monoclonal immunoglobulin light chains (kappa or lambda) produced in excess by clonal plasma cells in diseases like multiple myeloma.[4][5] Due to their small size, they are readily filtered by the glomeruli and can be present in high concentrations in the urine.[5] The SSA test is particularly useful as a screening method for Bence-Jones proteinuria in the following scenarios:

-

Discrepancy between dipstick and total protein: A negative or trace result on a urine dipstick test (which primarily detects albumin) combined with a positive SSA test suggests the presence of non-albumin proteins, such as Bence-Jones proteins.[6]

-

Initial screening: In a clinical setting where multiple myeloma is suspected, the SSA test can provide a rapid indication of significant proteinuria that may include Bence-Jones proteins.

It is crucial to note that the SSA test is not specific for Bence-Jones proteins and a positive result requires confirmation by more specific methods like urine protein electrophoresis and immunofixation electrophoresis.[5][7]

Data Presentation: Semi-Quantitative Analysis

The results of the SSA test are typically graded based on the degree of turbidity. The following table provides a standard grading system and the corresponding approximate protein concentration ranges.

| Grade | Turbidity Description | Approximate Protein Concentration (mg/dL) |

| Negative | No turbidity | < 5 |

| Trace | Faint turbidity | 5 - 20 |

| 1+ | Definite turbidity, print can be read through the tube | 20 - 50 |

| 2+ | Heavy turbidity, print cannot be read through the tube | 50 - 200 |

| 3+ | Heavy turbidity with a fine precipitate | 200 - 500 |

| 4+ | Flocculent precipitate | > 500 |

Note: These values are approximate and can vary slightly between different laboratory protocols.

Comparison of Methods for Bence-Jones Protein Detection

| Feature | Urine Dipstick | Sulfosalicylic Acid (SSA) Test | Immunofixation Electrophoresis (IFE) |

| Principle | Protein error of indicators (pH change) | Acid precipitation of proteins | Electrophoretic separation followed by immunoprecipitation with specific antibodies |

| Primary Protein Detected | Albumin | All proteins (albumin, globulins, Bence-Jones) | Specific immunoglobulin light chains (kappa or lambda) |

| Sensitivity for Bence-Jones Proteins | Low | Moderate to High (detects non-albumin proteinuria) | High (Gold Standard) |

| Specificity for Bence-Jones Proteins | Low | Low (detects all proteins) | High (identifies monoclonal light chains) |

| Speed | Rapid (< 2 minutes) | Rapid (5-10 minutes) | Slow (hours to days) |

| Cost | Low | Low | High |

| Application | General proteinuria screening | Screening for total proteinuria, especially non-albumin proteinuria | Definitive diagnosis and monitoring of monoclonal gammopathies |

While direct quantitative comparisons of the sensitivity and specificity of the SSA test specifically for Bence-Jones proteins are limited in recent literature, its utility lies in its ability to detect these proteins when they are missed by albumin-specific dipsticks.[1][2] A study comparing various methods for detecting non-albumin proteinuria highlighted the value of the SSA test in this context.[1] However, for a definitive diagnosis and characterization of Bence-Jones proteinuria, immunofixation electrophoresis is essential.[8]

Experimental Protocols

5.1. Reagents and Equipment

-

3% (w/v) Sulfosalicylic Acid Solution: Dissolve 3 g of sulfosalicylic acid in 100 mL of deionized water.

-

10% (v/v) Acetic Acid

-

Test tubes (12 x 75 mm)

-

Pipettes

-

Centrifuge

-

pH indicator strips or pH meter

-

Dark background for observation

5.2. Sample Preparation

-

Collect a fresh, random urine specimen in a clean container. A first-morning void is preferred due to its higher concentration.

-

If the urine is cloudy or contains visible precipitates, centrifuge at 2000-3000 rpm for 5 minutes to obtain a clear supernatant.

-

Check the pH of the urine. If it is neutral or alkaline (pH ≥ 7.0), add 10% acetic acid dropwise until the urine is slightly acidic (pH 6.0-6.5).

5.3. Test Procedure

-

Pipette 2 mL of the clear urine supernatant into a clean, dry test tube.

-

Add an equal volume (2 mL) of 3% sulfosalicylic acid solution to the test tube.

-

Mix the contents gently by inversion. Do not shake vigorously.

-

Let the tube stand for 5-10 minutes at room temperature.

-

Observe the degree of turbidity against a dark background and grade the result according to the table in Section 3.

5.4. Interpretation of Results

-

Negative: The solution remains clear.

-

Positive: The development of turbidity or a precipitate indicates the presence of protein. The amount of protein is estimated based on the graded turbidity.

-

Discrepant Results: If the urine dipstick is negative or trace for protein, but the SSA test is positive, it is highly suggestive of the presence of non-albumin proteins, which could include Bence-Jones proteins.

5.5. Limitations and False Positives

Several substances can interfere with the SSA test and cause false-positive results. It is crucial to consider the patient's medication and recent medical procedures. Known interfering substances include:

-

Penicillins and cephalosporins in high concentrations

-

Sulfonamides

-

Tolbutamide (an oral antidiabetic drug)

-

Radiographic contrast media

-

Highly buffered alkaline urine[3]

Visualizations

Caption: Workflow for Bence-Jones protein screening using the SSA test.

Caption: Logical flow of testing for proteinuria and Bence-Jones proteins.

Caption: Oncogenic signaling pathways leading to Bence-Jones protein production.

References

- 1. The utility of urine sulphosalicylic acid testing in the detection of non-albumin proteinuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The utility of urine sulphosalicylic acid testing in the detection of non-albumin proteinuria [scielo.org.za]

- 3. humboldt.edu [humboldt.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Proteinuria - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biochemistryjournal.net [biochemistryjournal.net]

Application Notes and Protocols for Free Amino Acid Analysis Using Sodium Sulfosalicylate

For Researchers, Scientists, and Drug Development Professionals

Introduction